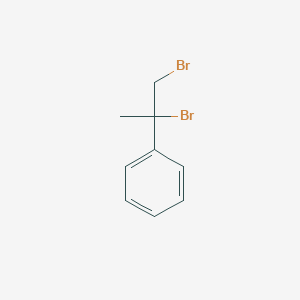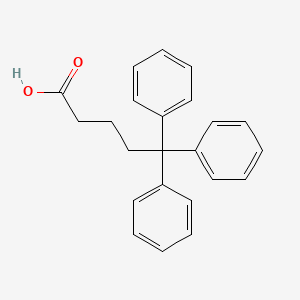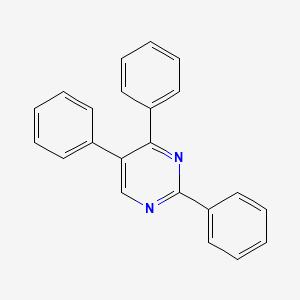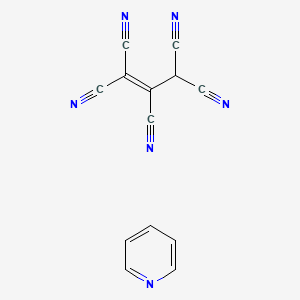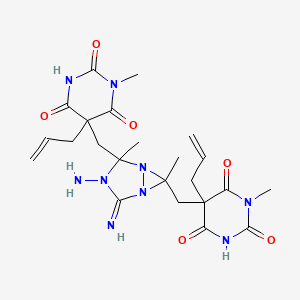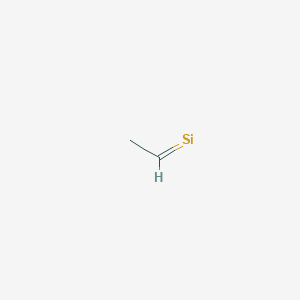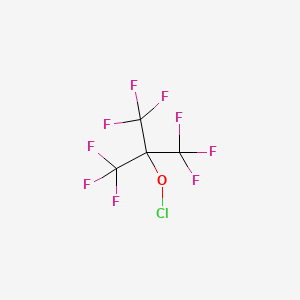
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester is a chemical compound with the molecular formula C4ClF9O and a molecular weight of 270.48 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
The synthesis of hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester typically involves the reaction of hypochlorous acid with 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethanol. The reaction conditions often require a controlled environment to ensure the stability of the product . Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive nature of the compound.
Analyse Chemischer Reaktionen
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions vary based on the specific conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the production of specialized materials and chemicals due to its unique properties
Wirkmechanismus
The mechanism by which hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester exerts its effects involves its high reactivity, particularly due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Hypochlorous acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester can be compared with other similar compounds, such as:
Carbonofluoridic acid, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ether: This compound has a similar structure but differs in its functional groups and reactivity.
Hexafluoroisopropyl methacrylate: Another fluorinated compound with different applications and properties.
Bis(2,2,2-trifluoroethyl) ether: Used in different industrial applications and has distinct chemical properties.
The uniqueness of this compound lies in its specific reactivity and the presence of both hypochlorous acid and fluorinated ester groups, which confer unique chemical and physical properties .
Eigenschaften
CAS-Nummer |
27579-40-4 |
|---|---|
Molekularformel |
C4ClF9O |
Molekulargewicht |
270.48 g/mol |
IUPAC-Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] hypochlorite |
InChI |
InChI=1S/C4ClF9O/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
InChI-Schlüssel |
SUEJPCUVNMFRSG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


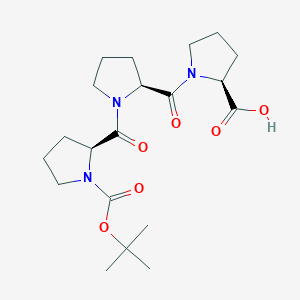

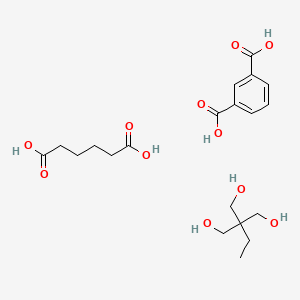

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
